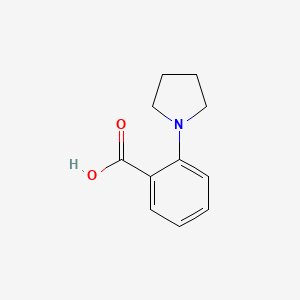
2-(Pyrrolidin-1-yl)benzoic acid
Descripción general
Descripción
2-(Pyrrolidin-1-yl)benzoic acid, also known as 2-PBA, is a synthetic organic compound belonging to the class of carboxylic acids. It is a white crystalline solid with a melting point of 240-242°C and is soluble in water and organic solvents. 2-PBA has a wide range of applications in pharmaceuticals, biochemistry, and organic synthesis. It is widely used as a chiral building block for the synthesis of biologically active compounds, such as pharmaceuticals, agrochemicals, and natural products.
Aplicaciones Científicas De Investigación
Co-Crystallization and Chiral Space Groups
- Co-crystal Structure of Benzoic Acid and Zwitterionic l-proline : Benzoic acid–pyrrolidin-1-ium-2-carboxylate demonstrates the application of non-centrosymmetric co-crystallization for growing crystals containing typically centrosymmetric components in chiral space groups. This research provides insights into forming hydrogen-bonded networks and exploring crystal structures in chiral space groups (Chesna et al., 2017).
Catalytic Applications
- Transfer Hydrogenation in Water with Glycerol : A study involving 2-(pyridine-2-ylmethylsulfanyl)benzoic acid explored its application in catalytic transfer hydrogenation of carbonyl compounds in water using glycerol as a hydrogen donor. This research highlights the compound's efficiency in water-soluble catalysis and its potential in various catalytic processes (Prakash et al., 2014).
Luminescence and Magnetism in Coordination Complexes
- Luminescence and Magnetism in Lanthanide Coordination Complexes : The reactions of 3-pyridin-yl-benzoic acid with lanthanide nitrates resulted in new coordination polymers with interesting luminescent and magnetic properties. This study enhances the understanding of the photophysical and magnetic properties in lanthanide-based coordination complexes (Hou et al., 2013).
Antimicrobial Applications
- Antibacterial and Antimycobacterial Activity : Research on the synthesis of functionalized 2-(pyrrolidin-1-yl)thiazole frameworks revealed their significant antibacterial and antimycobacterial activities. This study contributes to the development of new bisheterocyclic molecules with potential applications in antimicrobial treatments (Belveren et al., 2017).
Metal-Organic Frameworks and Adsorption
- Metal-Organic Frameworks and CO2 Adsorption :
- Zn-based Metal–Organic Frameworks (MOFs) : Research involving the synthesis of Zn-based MOFs with pyridinemethanol–carboxylate conjugated ligands, including derivatives of 2-(pyrrolidin-1-yl)benzoic acid, highlights their application in CO2 adsorption. These MOFs demonstrate significant deprotonation-dependent structures and potential for environmental applications in gas adsorption and storage (Armaghan et al., 2018).
Synthesis and Structural Analysis of Complexes
- Synthesis of Complexes with Varied Structural Properties : Studies on the synthesis and structural analysis of metal complexes, including those with 2-hydroxy-benzoic acid derivatives, provide insights into the formation and stabilization of various coordination polymers and complexes. These findings are significant for understanding molecular structures and potential applications in material science and coordination chemistry (Singh et al., 2014).
Photophysical Properties of Lanthanide Complexes
- Photophysical Properties of Lanthanide-based Coordination Polymers : Research on lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates, including this compound derivatives, reveals their promising photophysical properties. These studies contribute to the understanding of light harvesting and luminescence efficiencies in lanthanide complexes, which are valuable for applications in optoelectronics and luminescent materials (Sivakumar et al., 2011).
Corrosion Inhibition and Surface Coating
- Corrosion Inhibition in Metal Surfaces : Research on the use of pyridine and benzoic acid derivatives, including those with pyrrolidin-1-yl moieties, as corrosion inhibitors for metal surfaces, has shown their efficacy in protecting metals in corrosive environments. This application is crucial for industrial processes and the maintenance of infrastructure (El Hajjaji et al., 2018).
Propiedades
IUPAC Name |
2-pyrrolidin-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14)9-5-1-2-6-10(9)12-7-3-4-8-12/h1-2,5-6H,3-4,7-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSALRORMOVCZTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20507541 | |
| Record name | 2-(Pyrrolidin-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20507541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78648-27-8 | |
| Record name | 2-(Pyrrolidin-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20507541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyrrolidin-1-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(Dimethylamino)Methyl]Cyclopentane-1-Carbaldehyde](/img/structure/B1354585.png)
![[(S)-cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B1354587.png)
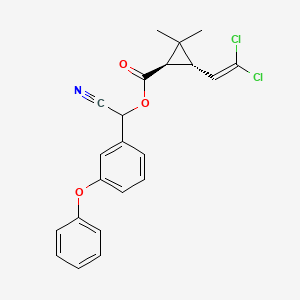


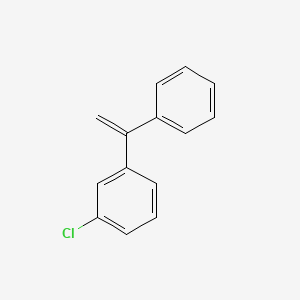
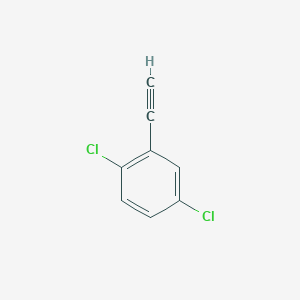


![3-[(3-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1354616.png)
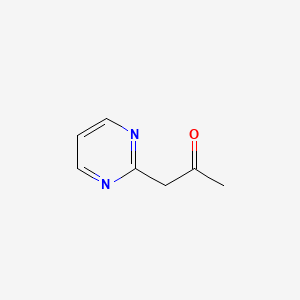
![N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1354621.png)
![5-Methyloxazolo[4,5-b]pyridine-2-thiol](/img/structure/B1354622.png)